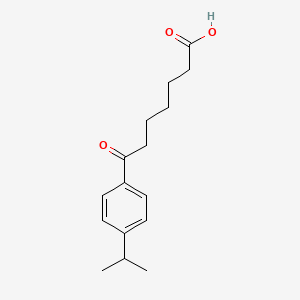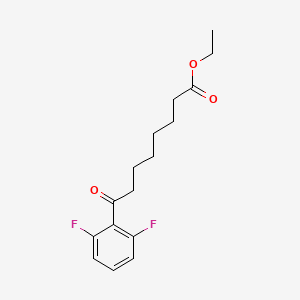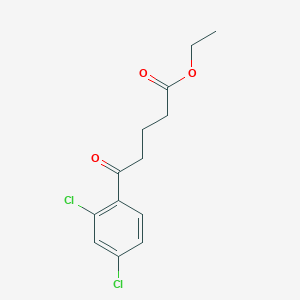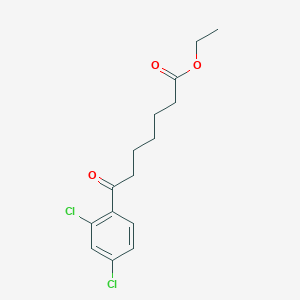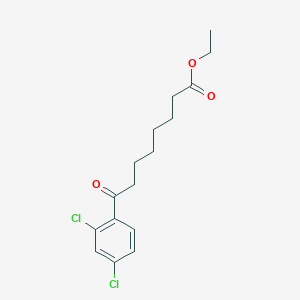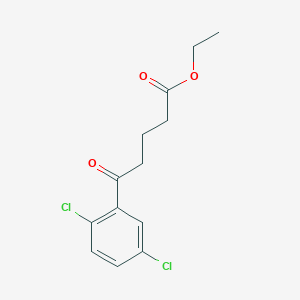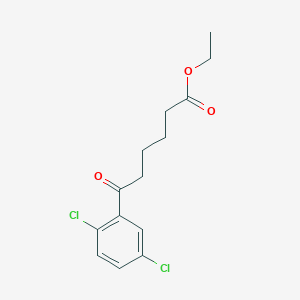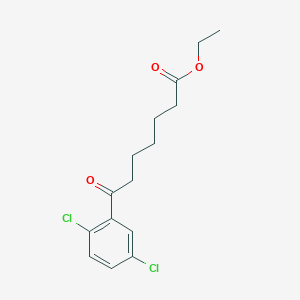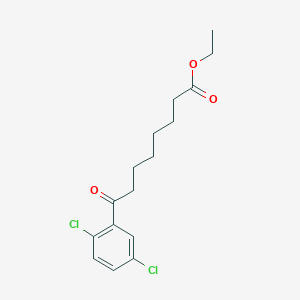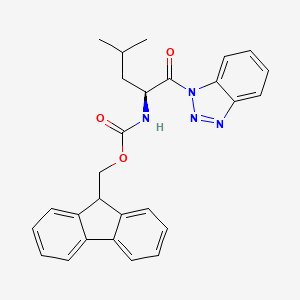
Fmoc-Leu-Bt
Overview
Description
Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is a benzotriazole amino acid . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates . It has been used for the preparation of diverse derivatives .
Synthesis Analysis
Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . A study reported a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The Fmoc removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-Bt is C27H26N4O3 . It has a molecular weight of 454.52 g/mol . The SMILES string representation of its structure isCC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(=O)n4nnc5ccccc45 . Chemical Reactions Analysis
Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . It is a versatile reagent for synthesizing peptides as well as their mimetics and conjugates .Physical And Chemical Properties Analysis
Fmoc-Leu-Bt is a solid substance . It has a molecular weight of 454.52 g/mol . The melting point is between 121-126 °C . It is used in peptide synthesis .Scientific Research Applications
Peptide Synthesis
“Fmoc-Leu-Bt” is commonly used in the synthesis of various oligopeptides. It reacts with functionalized α-amino acid hydrochloride salts to produce peptides with specific sequences and properties. This process is crucial for creating peptides for therapeutic purposes, such as antibiotics or cyclic depsipeptides like sansalvamide A, found in marine fungi .
Hydrogel Formation
The compound’s ability to form self-supporting hydrogels when combined with other aromatic portions, such as the Fmoc protecting group, is another significant application. These hydrogels can be used for drug delivery systems due to their pH-controlled gelation, thermal stability, and mechanical stability .
Thixotropic Property
“Fmoc-Leu-Bt” contributes to the thixotropic property of certain gels, which means they are thick under static conditions but flow when agitated. This property is beneficial for applications requiring controlled release or easy application and then stabilization, such as in topical medications or cosmetics .
Cell Viability
In biomedical research, “Fmoc-Leu-Bt” plays a role in maintaining cell viability for selected cell types. This application is crucial for tissue engineering and regenerative medicine where cell growth and maintenance are essential .
Dye Removal
The compound has been noted for its dye removal properties, making it useful in environmental applications where it can contribute to water purification processes by removing harmful dyes from wastewater .
Drug Carrier Systems
Due to its structural properties, “Fmoc-Leu-Bt” can be utilized as a drug carrier. It helps in encapsulating drugs and protecting them until they reach their target site within the body, ensuring a controlled release and increased efficacy .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647340 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Bt | |
CAS RN |
1072840-99-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)


